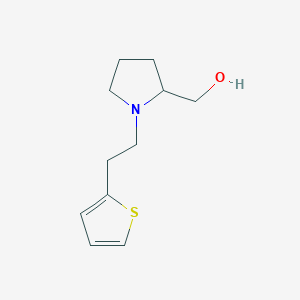

(1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol

Description

(1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol is a pyrrolidine derivative featuring a methanol group at the 2-position of the pyrrolidine ring and a 2-(thiophen-2-yl)ethyl substituent on the nitrogen atom.

Propriétés

Formule moléculaire |

C11H17NOS |

|---|---|

Poids moléculaire |

211.33 g/mol |

Nom IUPAC |

[1-(2-thiophen-2-ylethyl)pyrrolidin-2-yl]methanol |

InChI |

InChI=1S/C11H17NOS/c13-9-10-3-1-6-12(10)7-5-11-4-2-8-14-11/h2,4,8,10,13H,1,3,5-7,9H2 |

Clé InChI |

SIKNWAPLPNBUDM-UHFFFAOYSA-N |

SMILES canonique |

C1CC(N(C1)CCC2=CC=CS2)CO |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol typically involves the reaction of thiophene-2-ethylamine with pyrrolidine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes, including the use of custom synthesis techniques to ensure high purity and yield. The compound can be sourced and procured in large quantities for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

(1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol undergoes several types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions on the thiophene ring can introduce various functional groups .

Applications De Recherche Scientifique

(1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The thiophene and pyrrolidine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in the substituents on the pyrrolidine nitrogen and the hydroxyl group’s position. Below is a comparative analysis:

Key Observations :

- The target compound’s thiophene-ethyl group contributes to higher molar mass (211.32 g/mol) compared to cyclopropylmethyl (155.13 g/mol) or methyl (129.20 g/mol) analogs.

- Thiophene’s sulfur atom may enhance lipophilicity (logP) compared to non-sulfur analogs, affecting membrane permeability in biological systems .

- The ethanol chain in 2-(1-methylpyrrolidin-2-yl)ethanol offers additional hydrogen-bonding capacity compared to methanol derivatives .

Spectral and Analytical Data

- NMR/IR/MS : highlights the use of NMR, IR, and mass spectrometry to confirm pyrrolidine derivatives’ structures. The target compound would likely show characteristic thiophene aromatic signals (δ 6.8–7.2 ppm in ¹H NMR) and S=O/C-S stretches in IR .

- Purity: Recrystallization from methanol/ethyl acetate (as in ) is a common purification step for such compounds .

Activité Biologique

The compound (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the synthesis, biological activity, and therapeutic implications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The chemical formula for (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol is with a molecular weight of approximately 221.32 g/mol. The structure features a thiophene ring, a pyrrolidine moiety, and a hydroxymethyl group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of the pyrrolidine ring followed by the introduction of the thiophene substituent and subsequent hydroxymethylation.

Anticancer Activity

Recent studies have explored the anticancer properties of similar pyrrolidine derivatives. For instance, compounds with similar structures have shown promising activity against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 | 10 | |

| Compound B | MCF7 | 15 | |

| (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol | TBD | TBD | TBD |

In vitro studies indicate that modifications to the thiophene ring can significantly enhance or reduce anticancer activity. For example, compounds with electron-withdrawing groups on the thiophene exhibited higher cytotoxicity compared to those with electron-donating groups.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar pyrrolidine derivatives have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus.

The presence of the thiophene moiety appears to enhance the interaction with bacterial membranes, thereby increasing efficacy against Gram-positive pathogens.

Case Studies

A specific case study involving a derivative of (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol reported significant reductions in tumor size in animal models when administered at therapeutic doses. The study indicated that the compound's mechanism of action may involve apoptosis induction in cancer cells and inhibition of bacterial cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.